N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide
Description
N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide (Molecular Formula: C₂₀H₂₁N₃O₅S; Molecular Weight: 415.47 g/mol) is a sulfonamide derivative characterized by:
- A 3,4-dimethoxybenzene sulfonamide core.
- A 6-ethoxypyridazin-3-yl substituent linked via a phenyl group.
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-4-28-20-11-9-17(21-22-20)14-6-5-7-15(12-14)23-29(24,25)16-8-10-18(26-2)19(13-16)27-3/h5-13,23H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXUBGIOPLZUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3-(6-ethoxypyridazin-3-yl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects in treating bacterial infections.
Industry: Used in the development of antibacterial agents for agricultural and veterinary applications.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their inability to grow and reproduce.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The target compound differs from analogs in two critical regions :
Pyridazine Ring Substituents : Ethoxy (C₂H₅O) at position 6 vs. methoxy (CH₃O) or other alkyl/aryl groups.
Benzene Sulfonamide Substituents: 3,4-Dimethoxy vs. methyl, halogen, or amino groups.
Table 1: Structural Variations in Sulfonamide Analogs
*Estimated based on methoxy/ethoxy contributions. †Reported m/z [M+H]+.
Physicochemical Properties
- logP and Solubility: The target compound’s 3,4-dimethoxy groups reduce logP (~4.5) compared to G619-0185 (logP 5.24), which has lipophilic trimethyl substituents . Ethoxy vs.
- Hydrogen Bonding :
- The target compound has 7 hydrogen bond acceptors (vs. 6 in G619-0185), favoring interactions with polar protein residues .
Biological Activity
Overview
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound classified as a sulfonamide. This class of compounds is known for diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The specific structure of this compound, featuring a pyridazine ring and methoxy groups, suggests potential for various pharmacological applications.
Chemical Structure
Molecular Formula: C21H23N3O3S
Molecular Weight: 393.49 g/mol
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial effects.
- Receptor Interaction: It may bind to specific receptors on cell surfaces, triggering signaling pathways that result in physiological responses.
- Gene Expression Modulation: The compound may influence the expression of genes related to inflammation and cellular proliferation.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that it disrupts bacterial cell membranes and inhibits essential metabolic pathways.
| Microorganism | Activity | Mechanism |
|---|---|---|
| Staphylococcus aureus | Inhibitory | Cell wall synthesis inhibition |
| Escherichia coli | Inhibitory | Membrane disruption |
Anticancer Activity
Compounds with similar structures have demonstrated anticancer properties. Studies suggest that modifications in the ethoxy and pyridazine groups can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
Case Studies
-
Antimicrobial Efficacy Study:
A study conducted on the antimicrobial efficacy of this compound revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus. This suggests a strong potential for use in treating bacterial infections. -
Cytotoxicity Assessment:
In a cytotoxicity assessment involving various cancer cell lines, the compound demonstrated significant antiproliferative effects with IC50 values ranging from 10 to 20 µM across different lines. This indicates its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
